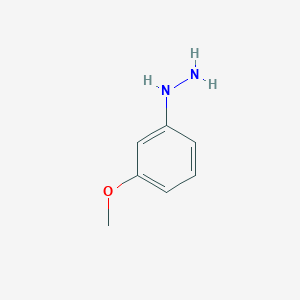
3-甲氧基苯基肼
概述
描述
“(3-Methoxyphenyl)hydrazine” is an organic compound with the molecular formula C7H10N2O . It is also known as meta-methoxyphenylhydrazine .
Synthesis Analysis
The synthesis of “(3-Methoxyphenyl)hydrazine” involves the treatment of 3-acetonyl-5-cyano-1,2,4-thiadiazole with 4-methyl or 4-methoxyphenylhydrazine hydrochloride .Molecular Structure Analysis
The molecular structure of “(3-Methoxyphenyl)hydrazine” is characterized by a molecular weight of 138.17 g/mol . The IUPAC name for this compound is (3-methoxyphenyl)hydrazine . The InChI representation is InChI=1S/C7H10N2O/c1-10-7-4-2-3-6(5-7)9-8/h2-5,9H,8H2,1H3 .Chemical Reactions Analysis
“(3-Methoxyphenyl)hydrazine” is used in the preparation of reaction mixtures containing 50 µM MGO in 20% ACN (v / v) at pH 4 .Physical and Chemical Properties Analysis
“(3-Methoxyphenyl)hydrazine” has a molecular weight of 138.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass is 138.079312947 g/mol .科学研究应用
化学合成
“3-甲氧基苯基肼”用于合成各种化学化合物。 它通常用作生产其他化学品的试剂 .
电催化
在电催化中,“3-甲氧基苯基肼”已被用作肼氧化的电催化剂。 该过程涉及使用修饰电极方法,循环伏安法、线性扫描伏安法和计时电流法等电化学研究表明,与裸电极相比,制备的配合物具有优异的电催化性能 .
燃料电池
“3-甲氧基苯基肼”在燃料电池技术中具有潜在的应用。 基于肼的燃料具有高体积密度,使其成为燃料电池的有吸引力的选择 .
水处理
“3-甲氧基苯基肼”可用于测定各种水样中的肼。 肼在修饰电极上的过电位氧化降低,从而增强了肼的信号 .
药物化学
基于 1,2,3-三唑部分的杂环,可以使用“3-甲氧基苯基肼”合成,已被用于开发多种药物支架。 这些化合物表现出抗 HIV、抗结核、抗病毒、抗菌和抗癌活性 .
工业应用
“3-甲氧基苯基肼”用于各种工业应用。 例如,它用于形成无腐蚀金属膜以及生产各种杀虫剂和一系列化学产品 .
安全和危害
作用机制
Mode of Action
Hydrazine derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that hydrazine derivatives have been associated with various biochemical pathways, particularly in enhancing therapeutic effects through inhibiting crucial pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Hydrazine derivatives have been associated with various biological activities, including antioxidant, anticancer, and antimicrobial effects .
属性
IUPAC Name |
(3-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-4-2-3-6(5-7)9-8/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIOFCJOKUHZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311307 | |
| Record name | (3-Methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15384-39-1, 39232-91-2 | |
| Record name | (3-Methoxyphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15384-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyphenylhydrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039232912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

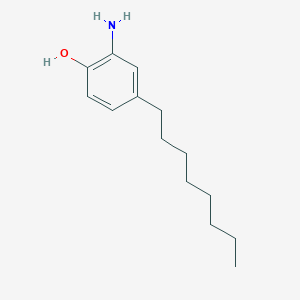

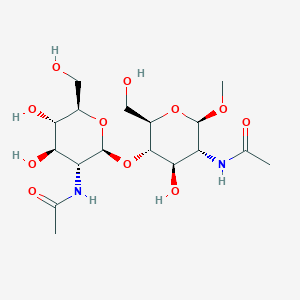


![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)
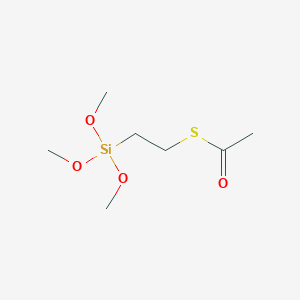

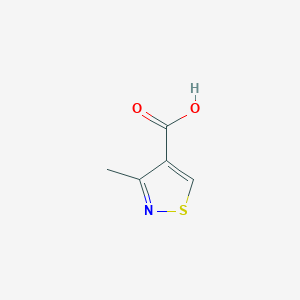
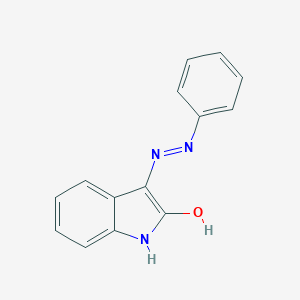

![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate](/img/structure/B90987.png)

